molecular formula C8H3F4N B1607748 2,3,4,5-Tetrafluorophenylacetonitrile CAS No. 53001-74-4

2,3,4,5-Tetrafluorophenylacetonitrile

Cat. No.: B1607748
CAS No.: 53001-74-4
M. Wt: 189.11 g/mol
InChI Key: XJZKJYAPEYUEHS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenylacetonitrile (C₈H₃F₄N) is a fluorinated aromatic nitrile compound characterized by a benzene ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions and an acetonitrile (-CH₂CN) group at the para position. This compound is commercially available with a purity of ≥97% and is classified as a general laboratory reagent . Its structure combines strong electron-withdrawing effects from the fluorine substituents with the reactivity of the nitrile group, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKJYAPEYUEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380233
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-74-4
Record name 2,3,4,5-Tetrafluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenylacetonitrile typically involves the fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with acetonitrile in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Substituted phenylacetonitriles.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Amino derivatives of phenylacetonitrile.

Scientific Research Applications

2,3,4,5-Tetrafluorophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenylacetonitrile in chemical reactions involves the activation of the phenyl ring and nitrile group. The electron-withdrawing fluorine atoms increase the reactivity of the phenyl ring towards nucleophilic substitution and coupling reactions. The nitrile group can undergo reduction or further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,3,4,5-Tetrafluorophenylacetonitrile and related fluorinated aromatic compounds, based on molecular structure, commercial availability, and functional group reactivity:

Compound Name Molecular Formula Molecular Weight Functional Group Fluorine Substitution Price/Availability (as of 2022–2023) Key Notes
This compound C₈H₃F₄N 181.11 Acetonitrile 2,3,4,5-Tetrafluoro ≥97% purity; general reagent High electron-withdrawing effect; used in synthesis.
3,4,5-Trifluorobenzonitrile C₇H₂F₃N 163.09 Nitrile 3,4,5-Trifluoro ¥7,600/5g (TCI Chemicals) Fewer fluorine atoms; lower molecular weight.
3-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N 185.15 Acetonitrile Trifluoromethyl Price not specified Bulkier CF₃ group vs. fluorine substituents.
2,3,4,5-Tetrafluorobenzoic Acid C₇H₂F₄O₂ 194.08 Carboxylic Acid 2,3,4,5-Tetrafluoro ¥15,000/25g (Kanto Reagents) Acidic functional group; potential for salt formation.
2,3,4,5-Tetrafluoronitrobenzene C₆HF₄NO₂ 195.07 Nitro 2,3,4,5-Tetrafluoro Hazardous; ¥5,000/5g Highly reactive nitro group; hazardous handling.

Structural and Reactivity Comparisons

Fluorination Patterns: this compound exhibits maximal fluorine substitution on the aromatic ring, enhancing its electron-withdrawing character. 3-(Trifluoromethyl)phenylacetonitrile replaces fluorine atoms with a single CF₃ group, offering steric bulk and different electronic effects .

Functional Group Influence :

  • The nitrile group in This compound enables nucleophilic addition reactions, whereas the carboxylic acid in 2,3,4,5-Tetrafluorobenzoic Acid facilitates acid-base chemistry or esterification .
  • 2,3,4,5-Tetrafluoronitrobenzene ’s nitro group makes it highly reactive in electrophilic substitutions but requires careful handling due to its hazardous classification .

Commercial and Safety Considerations: this compound is priced competitively as a general reagent, while 3,4,5-Trifluorobenzonitrile is significantly more expensive per gram, likely due to synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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